![molecular formula C17H16N2O4S B2623133 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido CAS No. 2097858-06-3](/img/structure/B2623133.png)
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido, commonly known as FPE-1, is a novel sulfonamide compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. FPE-1 is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells, making it a promising candidate for the development of anticancer drugs.
Wirkmechanismus
FPE-1 exerts its anticancer activity by inhibiting the activity of CA IX, which is involved in the regulation of pH in cancer cells. Inhibition of CA IX leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to a reduction in the growth and proliferation of cancer cells. FPE-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
FPE-1 has been shown to exhibit potent inhibitory activity against CA IX, with an IC50 value of 0.8 nM. Inhibition of CA IX leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to a reduction in the growth and proliferation of cancer cells. FPE-1 has also been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity. In addition, FPE-1 has been shown to exhibit good selectivity towards CA IX, with minimal inhibition of other carbonic anhydrase isoforms.
Vorteile Und Einschränkungen Für Laborexperimente
FPE-1 has several advantages for use in lab experiments. It exhibits potent inhibitory activity against CA IX, making it a promising candidate for the development of novel anticancer drugs. FPE-1 has also been shown to exhibit good selectivity towards CA IX, with minimal inhibition of other carbonic anhydrase isoforms. However, FPE-1 has some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on FPE-1. One potential direction is the development of FPE-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of FPE-1 in preclinical and clinical studies for its potential application in the treatment of cancer. Additionally, further research is needed to elucidate the mechanism of action of FPE-1 and its potential application in other disease states.
Synthesemethoden
The synthesis of FPE-1 involves a multi-step process that includes the reaction of 2-furylboronic acid with 4-bromoaniline to form 2-(4-bromo-phenyl)furan, which is then treated with 2-hydroxyethylsulfonamide and pyridine-3-carboxaldehyde to yield FPE-1. The synthesis of FPE-1 has been optimized to obtain high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
FPE-1 has been extensively studied for its potential application in the development of anticancer drugs. Research has shown that FPE-1 exhibits potent inhibitory activity against CA IX, which is overexpressed in many types of cancer cells, including breast, lung, and ovarian cancer. Inhibition of CA IX has been shown to reduce the growth and proliferation of cancer cells, making FPE-1 a promising candidate for the development of novel anticancer drugs.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16(12-19-24(21,22)15-3-1-9-18-11-15)13-5-7-14(8-6-13)17-4-2-10-23-17/h1-11,16,19-20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMEZRLTWTEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

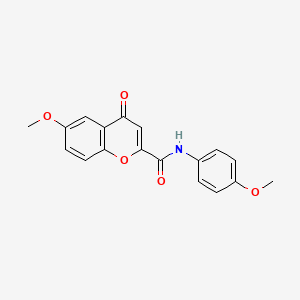

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)
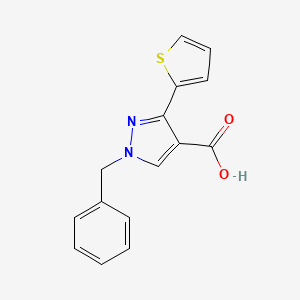
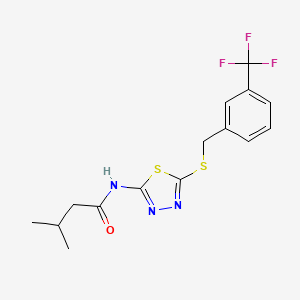
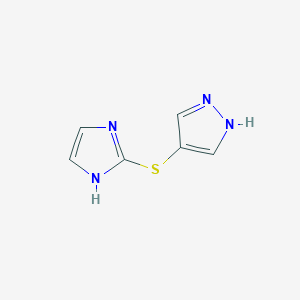
![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)
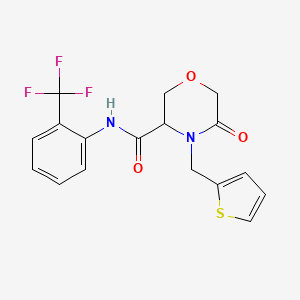
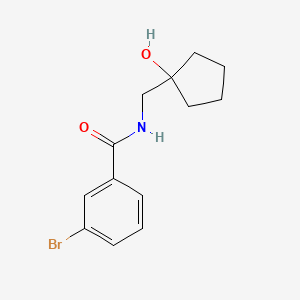
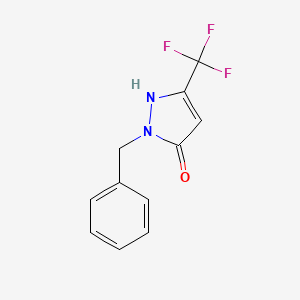

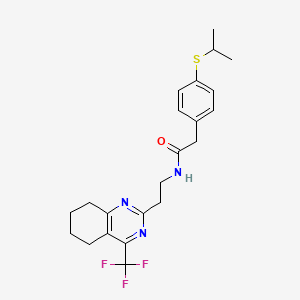
![1-(3-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623073.png)